molecular formula C16H13ClN2O2 B13445366 Clobazam-d5

Clobazam-d5

Cat. No.: B13445366
M. Wt: 305.77 g/mol
InChI Key: CXOXHMZGEKVPMT-VIQYUKPQSA-N
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Description

Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .

Scientific Research Applications

Clobazam-d5 has a wide range of scientific research applications:

Mechanism of Action

Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clobazam-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .

Biological Activity

Clobazam-d5 is a deuterated form of clobazam, an antiepileptic drug primarily used in the treatment of Lennox-Gastaut syndrome and other seizure disorders. The biological activity of clobazam and its metabolites, particularly norclobazam, has been extensively studied, revealing significant insights into their mechanisms of action, pharmacokinetics, and therapeutic efficacy.

Clobazam acts as a positive allosteric modulator at the GABAA_A receptor, specifically binding to the interface of the α2 and γ2 subunits. This binding enhances GABA's inhibitory effects by increasing chloride ion influx, leading to hyperpolarization of neurons and subsequent reduction in neuronal excitability .

Key Points:

  • GABAA_A Receptor Interaction : Clobazam increases GABA binding and promotes chloride ion flow across neuronal membranes.
  • Selectivity : Clobazam shows greater affinity for the α2 subunit compared to the α1 subunit, distinguishing it from other benzodiazepines .

Pharmacokinetics

Clobazam is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4. The major metabolites include norclobazam (N-desmethylclobazam) and 4'-hydroxyclobazam. Notably, norclobazam is pharmacologically active and has been shown to have a longer half-life than clobazam itself .

Parameter Clobazam Norclobazam
MetabolismHepatic (CYP3A4)Hepatic (CYP2C19)
Active MetaboliteNoYes
Plasma Concentration Ratio13-5 times higher than clobazam

Clinical Efficacy

Clobazam has been evaluated in numerous clinical studies for its effectiveness in managing various types of seizures. In over 50 studies involving more than 3000 patients, clobazam has demonstrated significant efficacy as an adjunctive therapy for refractory epilepsy.

Case Studies:

  • Koeppen et al. Study : A double-blind crossover study involving 129 patients with complex partial seizures showed that 19% achieved seizure freedom on clobazam compared to none on placebo .
  • Montenegro et al. Study : In a retrospective analysis of 97 adults with refractory partial epilepsy, 57% experienced over a 50% improvement in seizure control over an average of 16.7 months .
  • Lennox-Gastaut Syndrome Trials : Phase II and III trials indicated that clobazam significantly reduced seizure frequency with minimal adverse effects. In one study, patients receiving clobazam showed a reduction in drop seizure rates by up to 68.3% compared to placebo .

Adverse Effects

While clobazam is generally well-tolerated, some patients may experience side effects such as somnolence, lethargy, and sedation. These effects are typically mild to moderate and manageable . Long-term studies have indicated that adverse effects do not significantly increase over time .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

305.77 g/mol

IUPAC Name

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D

InChI Key

CXOXHMZGEKVPMT-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H]

Canonical SMILES

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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